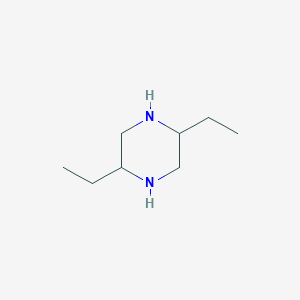

2,5-Diethylpiperazine

Description

BenchChem offers high-quality 2,5-Diethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7-5-10-8(4-2)6-9-7/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAOVIBEPXQRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CN1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Diethylpiperazine: Structural Analysis, Synthesis, and Applications

The following technical guide provides an in-depth analysis of 2,5-Diethylpiperazine, structured for researchers in medicinal chemistry and process development.

Technical Whitepaper | Version 1.0

Executive Summary

2,5-Diethylpiperazine (C₈H₁₈N₂) is a substituted cyclic diamine serving as a critical scaffold in the synthesis of peptidomimetics, chiral auxiliaries, and pharmacological agents.[1] Distinguished by its C2-symmetric core (in the trans-isomer), it offers unique steric bulk and lipophilicity compared to its widely used analogue, 2,5-dimethylpiperazine. This guide details its physicochemical profile, stereoselective synthesis, and utility in drug development.

Chemical Identity & Stereochemical Architecture

Core Structure and Isomerism

The 2,5-diethylpiperazine molecule exists as a mixture of stereoisomers due to the two chiral centers at positions 2 and 5. Understanding the stereochemical relationship is vital for its application in asymmetric synthesis.

-

Trans-Isomer (Chiral Pair):

-

Configuration: (2R,5R) and (2S,5S).

-

Symmetry: C2-symmetric.

-

Conformation: Predominantly adopts a chair conformation where both ethyl groups occupy the equatorial positions to minimize 1,3-diaxial interactions. This is the thermodynamically preferred isomer.

-

-

Cis-Isomer (Meso Compound):

-

Configuration: (2R,5S).

-

Symmetry: Centrosymmetric (achiral).

-

Conformation: One ethyl group is equatorial, and the other is axial in the chair form, making it energetically less favorable than the trans-isomer.

-

Physicochemical Properties

Data extrapolated from validated analogues and specific isomer reports.

| Property | Value / Description | Notes |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| CAS Number | 1240590-22-0 (2S,5S) | Generic CAS varies by isomer mix. |

| Boiling Point | ~175–185 °C (Predicted) | Higher than 2,5-dimethyl (~162°C) due to mass. |

| Basicity (pKa) | ~9.7 (N1), ~5.4 (N4) | Estimated based on dimethylpiperazine. |

| LogP | ~1.2 | Enhanced lipophilicity vs. dimethyl analogue. |

| Appearance | Colorless oil or low-melting solid | Hygroscopic amine. |

Synthetic Pathways and Protocols

The most robust synthetic route involves the cyclodimerization of α-aminobutyric acid (2-aminobutyric acid) followed by reduction. This pathway allows for stereochemical control based on the starting amino acid chirality.

Reaction Scheme Visualization

The following diagram illustrates the conversion of 2-aminobutyric acid to the diketopiperazine intermediate, followed by reduction to the final diamine.

Caption: Two-step synthesis of 2,5-diethylpiperazine via diketopiperazine reduction.

Detailed Experimental Protocol

Step 1: Formation of 3,6-Diethyl-2,5-diketopiperazine

-

Principle: Thermal condensation of amino acids drives the formation of the stable six-membered amide ring.

-

Reagents: DL-2-Aminobutyric acid, Ethylene glycol (solvent).

-

Procedure:

-

Suspend 2-aminobutyric acid in ethylene glycol (1:5 w/v).

-

Heat the mixture to 170–180°C under an inert nitrogen atmosphere.

-

Maintain reflux for 4–6 hours. The water generated is distilled off to drive equilibrium.

-

Cool to room temperature. The diketopiperazine (DKP) often precipitates.

-

Filter and wash with cold ethanol to remove residual solvent.

-

Step 2: Reduction to 2,5-Diethylpiperazine

-

Principle: Reduction of the cyclic diamide using a strong hydride donor.

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride), anhydrous THF or Diethyl Ether.

-

Procedure:

-

Safety: LiAlH₄ is pyrophoric. Conduct all operations in a dry, nitrogen-flushed fume hood.

-

Prepare a suspension of LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.

-

Slowly add the dried DKP intermediate (solid or dissolved in THF) to the hydride suspension. Caution: Exothermic gas evolution.

-

Heat the mixture to reflux for 12–24 hours to ensure complete reduction of both amide carbonyls.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Filter the granular aluminum salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Distill under vacuum or convert to the hydrochloride salt (using HCl/dioxane) for recrystallization.

-

Applications in Drug Discovery[2]

Peptidomimetics and Conformational Restriction

2,5-Diethylpiperazine serves as a rigid scaffold to mimic the turn structures of proteins. By replacing a dipeptide segment with this ring system, researchers can lock the conformation of a bioactive molecule, potentially increasing potency and metabolic stability.

-

Mechanism: The fixed geometry of the ethyl groups restricts the rotation of N-substituents, reducing the entropic penalty of binding to a target receptor.

Chiral Auxiliaries

The enantiopure (2S,5S) or (2R,5R) isomers are valuable as chiral auxiliaries in asymmetric alkylation reactions.

-

Usage: The secondary amines can be acylated to form chiral amides. Subsequent reactions on the attached acyl group often proceed with high diastereoselectivity due to the steric shielding provided by the equatorial ethyl groups.

Linker Chemistry (PROTACs)

In the development of Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker are crucial.

-

Advantage: 2,5-Diethylpiperazine offers higher lipophilicity (LogP ~1.2) compared to standard piperazine. This modulation can improve cell permeability of the final PROTAC molecule without significantly altering the linker length.

Safety and Handling

-

Corrosivity: Like most low-molecular-weight amines, 2,5-diethylpiperazine is corrosive to skin and eyes. It can cause severe burns.

-

Storage: The free base is hygroscopic and absorbs CO₂ from the air (forming carbamates). Store under nitrogen or argon in a tightly sealed container.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

Synthesis of Diketopiperazines: Wall, P. A., et al. "Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release."[1][2] Macromolecular Materials and Engineering, 2025.[1][2]

-

Stereochemistry of Piperazines: Cignetti, A., et al. "pK a values of common substituted piperazines." Chemical Reviews, 2012.

-

Reduction Protocols: Brown, W. G. "Reductions by Lithium Aluminum Hydride." Organic Reactions, 2011.

-

Physical Properties (Analogue): NIST Chemistry WebBook, "Piperazine, 2,5-dimethyl-".[3]

Sources

A Technical Guide to the Synthesis of 2,5-Diethylpiperazine: Pathways, Mechanisms, and Practical Considerations

Introduction: The Significance of the 2,5-Disubstituted Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical existence as a protonated species at physiological pH, make it a valuable component in drug design. The 2,5-disubstituted piperazines, such as 2,5-diethylpiperazine, introduce chiral centers and defined three-dimensional structures, allowing for more specific and potent interactions with biological targets. 2,5-Diethylpiperazine serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), where the ethyl groups can modulate lipophilicity, metabolic stability, and target binding affinity.[1][2][3]

This guide provides an in-depth exploration of the primary synthetic pathways to 2,5-diethylpiperazine, designed for researchers and professionals in drug development. We will move beyond simple procedural outlines to dissect the causality behind methodological choices, focusing on reaction mechanisms, stereochemical control, and practical considerations for scalability and purification.

Pathway 1: Catalytic Bimolecular Cyclization of 2-Amino-1-butanol

This is arguably the most direct and industrially relevant approach, drawing a strong precedent from the well-documented synthesis of 2,5-dimethylpiperazine from isopropanolamine. The core of this strategy is a catalytic process that combines dehydrogenation, condensation, and subsequent hydrogenation in a single pot.

Mechanistic Rationale

The reaction proceeds through a cascade of catalytic steps on the surface of a hydrogenation/dehydrogenation catalyst, typically Raney Nickel.

-

Dehydrogenation: The primary alcohol of 2-amino-1-butanol is first dehydrogenated to form the corresponding α-amino aldehyde.

-

Dimerization & Cyclization: Two molecules of the transient α-amino aldehyde undergo a condensation reaction to form a dihydropyrazine intermediate. This step is driven by the formation of two imine bonds.

-

Hydrogenation: The dihydropyrazine intermediate is then catalytically hydrogenated to the final saturated 2,5-diethylpiperazine ring.

This pathway's efficiency stems from driving the reaction towards the thermodynamically stable six-membered ring, with the removal of water as a byproduct. The presence of a hydrogen atmosphere is crucial, not only for the final reduction step but also to maintain the catalyst's activity and suppress side reactions.

Experimental Protocol: Catalytic Cyclization

Materials:

-

2-Amino-1-butanol

-

Raney Nickel (activated, slurry in water)

-

Hydrogen (H₂) gas

-

High-pressure autoclave reactor

Procedure:

-

The autoclave reactor is charged with 2-amino-1-butanol and an aqueous slurry of activated Raney Nickel (typically 2-5% by weight of the amino alcohol).

-

The reactor is sealed, purged several times with nitrogen, and then with hydrogen gas.

-

The reactor is pressurized with hydrogen to an initial pressure of 800-1200 psig.

-

The mixture is heated to 200-230 °C with vigorous stirring.

-

The reaction is maintained under these conditions for 4-8 hours. Pressure may need to be readjusted as hydrogen is consumed.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst is pyrophoric and must be handled with care, preferably kept wet.

-

The crude product is then purified by fractional distillation under reduced pressure.

Visualization of Pathway 1

Caption: Catalytic cyclization of 2-amino-1-butanol.

Pathway 2: Reduction of 3,6-Diethylpiperazine-2,5-dione

This pathway offers a more controlled, albeit longer, route that is particularly useful for achieving specific stereoisomers if chiral starting materials are used. It involves two distinct stages: the formation of a diketopiperazine (DKP) intermediate from an amino acid, followed by its complete reduction.

Mechanistic Rationale

Stage 1: DKP Formation The synthesis of the DKP, 3,6-diethylpiperazine-2,5-dione, begins with 2-aminobutanoic acid. The most straightforward method involves the thermal condensation of the amino acid or its simple esters.[4] Two molecules of 2-aminobutanoic acid condense head-to-tail, forming two amide bonds to create the cyclic dipeptide (DKP). This reaction is typically performed at high temperatures in a high-boiling solvent like ethylene glycol, which facilitates the removal of water and drives the equilibrium towards the cyclized product.[4]

Stage 2: DKP Reduction The DKP intermediate possesses two amide functionalities within the six-membered ring. These amides are then reduced to amines. This transformation requires a powerful reducing agent capable of reducing amides, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the elimination of the oxygen atom to yield the corresponding amine.

Experimental Protocol: DKP Formation and Reduction

Stage 1: Synthesis of 3,6-Diethylpiperazine-2,5-dione

-

2-Aminobutanoic acid is suspended in ethylene glycol in a flask equipped with a distillation head.

-

The mixture is heated to 170-190 °C under a slow stream of nitrogen.[4]

-

Water produced during the condensation is distilled off. The reaction is monitored until water evolution ceases.

-

Upon cooling, the DKP product often precipitates from the solvent.

-

The precipitate is collected by vacuum filtration, washed with a cold solvent like methanol, and can be further purified by recrystallization from hot water.[4]

Stage 2: Reduction to 2,5-Diethylpiperazine

-

A solution of the purified 3,6-diethylpiperazine-2,5-dione in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and a solution of LiAlH₄ in THF is added slowly and cautiously.

-

After the addition is complete, the reaction mixture is refluxed for several hours until the reduction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous NaOH solution, and then more water to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the resulting crude 2,5-diethylpiperazine is purified by distillation.

Visualization of Pathway 2

Caption: Synthesis via a diketopiperazine intermediate.

Pathway 3: Synthesis via Hydrogenation of 2,5-Diethylpyrazine

This pathway is analogous to the synthesis of many saturated heterocycles from their aromatic precursors. It involves first constructing the aromatic pyrazine ring, followed by its complete hydrogenation. This method is particularly attractive when the corresponding pyrazine is readily available or easily synthesized.

Mechanistic Rationale

Stage 1: Pyrazine Formation 2,5-Diethylpyrazine can be synthesized through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For 2,5-diethylpyrazine, a common route is the self-condensation of an α-aminoketone, which dimerizes and then oxidizes to the aromatic pyrazine. Alternatively, biomimetic approaches involving the dimerization of α-amino aldehydes can be employed.[5]

Stage 2: Pyrazine Hydrogenation The aromatic pyrazine ring is reduced to a piperazine ring via catalytic hydrogenation. This reaction typically requires a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or a more active catalyst like Rhodium or Iridium under hydrogen pressure. The aromaticity of the pyrazine ring means that more forcing conditions (higher pressure, temperature, or more active catalyst) may be required compared to the reduction of a non-aromatic dihydropyrazine intermediate as in Pathway 1.

Experimental Protocol: Pyrazine Formation and Hydrogenation

Stage 1: Synthesis of 2,5-Diethylpyrazine This stage has multiple routes; a common one is the condensation of ethylenediamine with 2,3-hexanedione.

-

Ethylenediamine and 2,3-hexanedione are dissolved in a suitable solvent, often with a catalytic amount of acid or base.

-

The mixture is heated to form the dihydropyrazine intermediate, which may spontaneously oxidize to the pyrazine, or an oxidizing agent can be added.

-

The crude 2,5-diethylpyrazine is isolated and purified, typically by distillation.

Stage 2: Hydrogenation to 2,5-Diethylpiperazine

-

2,5-Diethylpyrazine is dissolved in a solvent such as ethanol or acetic acid in a high-pressure reactor.

-

A hydrogenation catalyst (e.g., 5-10% Pd/C) is added.

-

The reactor is sealed, purged, and pressurized with hydrogen (typically 500-1000 psig).

-

The reaction is heated (e.g., 80-120 °C) and stirred until hydrogen uptake ceases.

-

After cooling and depressurization, the catalyst is filtered off.

-

The solvent is removed, and the product is purified by distillation.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Cyclization of Amino Alcohol | Pathway 2: DKP Reduction | Pathway 3: Pyrazine Hydrogenation |

| Starting Materials | 2-Amino-1-butanol | 2-Aminobutanoic Acid | Ethylenediamine, 2,3-Hexanedione (or other precursors) |

| Number of Steps | One-pot | Two distinct stages | Two distinct stages |

| Reagents/Catalysts | Raney Ni, H₂ | LiAlH₄ or other strong reductants | Pd/C (or other noble metals), H₂ |

| Reaction Conditions | High Temperature (200-230°C), High Pressure (800-1200 psig) | Moderate (Reflux in THF) | Moderate to High Temperature and Pressure |

| Stereocontrol | Primarily yields a mixture of cis/trans isomers, often favoring the more stable trans isomer. | High stereocontrol possible if starting with enantiopure amino acids. | Results in a mixture of cis/trans isomers. |

| Scalability | Well-suited for large-scale industrial production. | More suitable for lab-scale or when stereopurity is paramount. | Feasible for scale-up, depends on pyrazine availability. |

| Key Advantage | Atom economy, one-pot efficiency. | Access to specific stereoisomers. | Utilizes potentially accessible aromatic precursors. |

| Key Disadvantage | High pressure/temperature requirements; pyrophoric catalyst. | Use of hazardous reducing agents (LiAlH₄); more steps. | Aromatic precursor may require separate synthesis; potentially harsh hydrogenation conditions. |

Stereochemical Considerations and Isomer Separation

The synthesis of 2,5-diethylpiperazine invariably leads to the formation of two diastereomers: cis-2,5-diethylpiperazine and trans-2,5-diethylpiperazine.

-

The trans isomer, where the two ethyl groups are on opposite sides of the piperazine ring (one equatorial, one axial in the most stable chair conformation, or both equatorial in a twisted-boat), is generally the thermodynamically more stable product. Syntheses performed under equilibrium conditions at high temperatures, such as Pathway 1, tend to favor the formation of the trans isomer.

-

The cis isomer, with both ethyl groups on the same side of the ring, is sterically more hindered.

Separation of Isomers: The boiling points of the cis and trans isomers are often very close, making separation by fractional distillation challenging but sometimes feasible with a highly efficient column. A more robust and common laboratory method for separating diastereomeric amines is through the formation of salts with a chiral or achiral acid.[6]

Protocol: Separation via Salt Formation

-

The crude mixture of cis and trans isomers is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A solution of an acid (e.g., hydrochloric acid or tartaric acid) is added to form the corresponding salts.

-

The salts of the two diastereomers will have different solubilities in the chosen solvent system.

-

By careful crystallization, one diastereomeric salt will preferentially precipitate.[6]

-

The purified salt is collected by filtration.

-

The free base is regenerated by dissolving the salt in water and adding a strong base (e.g., NaOH) to deprotonate the amines.

-

The pure isomer is then extracted into an organic solvent, dried, and isolated.

Conclusion

The synthesis of 2,5-diethylpiperazine can be effectively achieved through several strategic pathways, each with distinct advantages and challenges. The catalytic cyclization of 2-amino-1-butanol stands out for its efficiency and industrial applicability for producing mixtures of isomers, with a likely preference for the more stable trans product. The reduction of a diketopiperazine intermediate offers a superior method for controlling stereochemistry, making it the pathway of choice for synthesizing enantiopure or diastereomerically pure targets. Finally, the hydrogenation of 2,5-diethylpyrazine provides a viable alternative, contingent on the availability of the aromatic precursor. The selection of the optimal route will depend on the specific requirements of the project, balancing factors of scale, cost, desired stereochemical purity, and available equipment.

References

-

Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine from L-threonine. Retrieved from Benchchem website.[7]

-

Gatfaoui, F., et al. (2020). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 18(5), 234.[8]

-

Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.[9]

-

O'Brien, P., & Childs, A. C. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 132(32), 11212-11222.[10]

-

Parker, C. G., & Shchepinov, M. S. (2018). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.[11]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine. Retrieved from [Link]]

-

Petrova, A., et al. (2015). Stereoselective functionalization strategy of 2,5-diketopiperazine derived from L-proline and glycine. Bulgarian Chemical Communications, 47(Special Issue D), 18-25.[12]

-

Corcoran, P. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S. Patent and Trademark Office.[6]

-

ChemScene. (n.d.). (2S,5S)-2,5-Diethylpiperazine. Retrieved from ChemScene website.[13]

-

Slaninova, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.[14]

-

Benchchem. (n.d.). 3-Methylpyrazine-2,5-diyl)diethanol: Synthesis, Characterization, and Potential Biological Signif. Retrieved from Benchchem website.[5]

-

Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12389-12447.[15]

-

MedChemExpress. (n.d.). trans-2,5-Diethylpiperazine. Retrieved from MedChemExpress website.[2]

-

Wall, P. A., et al. (2020). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering, 305(7), 2000091.[4]

-

MedChemExpress. (n.d.). trans-2,5-Diethylpiperazine. Retrieved from MedChemExpress website.[3]

-

Landolsi, K., & Abid, S. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1017-1020.[16]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]]

-

Trost, B. M., & Malhotra, S. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Organic Letters, 13(2), 208-211.[17]

-

Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Advanced Synthesis & Catalysis, 365(24), 4654-4661.[18]

-

Holsinger, K. (2014). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Butler University Digital Commons.[1]

-

Borpuzari, S., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1696-1703.[19]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]]

-

L'Helgoual'ch, J.-M., et al. (2014). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. Synlett, 25(10), 1411-1414.[20]

-

Soderberg, T. (2022). Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax.[21]

-

Henkel, K. G. A. A. (1999). German Patent No. DE19907829A1. German Patent and Trade Mark Office.[22]

-

Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(1), 67-79.[23]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]]

-

ResearchGate. (n.d.). Quinoidal alkali imidate salts: dipotassium pyrazine-2,5-bis(olates), a novel class of quinoidal piperazine-2,5-dione derivatives. Request PDF.[24]

-

Gatfaoui, F., et al. (2020). Isolation and identification of cis-2,5-diketopiperazine from a novel Bacillus strain and synthesis of its 4 stereoisomers. Marine Drugs, 18(5), 234.[25]

-

Zlotin, G. N., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5671.[26]

-

ResearchGate. (n.d.). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Request PDF.[27]

-

Ube Industries. (2003). Japanese Patent No. JP2003531197A. Japan Patent Office.[28]

-

L'Helgoual'ch, J.-M., et al. (2014). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. Synlett, 25(10), 1411-1414.[29]

-

Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Organic Letters, 25(8), 1335-1340.[30]

-

Sarpong, R., & Tantillo, D. J. (2012). Total Synthesis of Complex Diketopiperazine Alkaloids. Natural Product Reports, 29(1), 73-95.[31]

-

Wuggenig, F., et al. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry, 2021(32), 4545-4552.[32]

-

ResearchGate. (n.d.). Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives. Request PDF.[33]

-

Zhang, Q., et al. (2023). Biosynthesis of Methylated Ditryptophan 2,5-Diketopeprazine Involves Cryptic N-nitrosation. Journal of the American Chemical Society, 145(9), 5223-5231.[34]

-

ResearchGate. (n.d.). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Request PDF.[35]

-

The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Electronic Supplementary Material (ESI) for Catalysis Science & Technology.[36]

-

Watanabe, K., et al. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Journal of Bioscience and Bioengineering, 134(2), 97-103.[37]

-

Chuang, S.-C., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Chemistry, 15(12), 1756-1765.[38]

Sources

- 1. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. chemscene.com [chemscene.com]

- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 15. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 19. tandfonline.com [tandfonline.com]

- 20. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 21. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 23. Methods for the catalytic synthesis of piperazine (2022) [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 26. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. JP2003531197A - Method for producing 2,5-diketopiperazine, 2,5-diketopiperazine, dipeptide and use thereof - Google Patents [patents.google.com]

- 29. researchgate.net [researchgate.net]

- 30. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 32. d-nb.info [d-nb.info]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. rsc.org [rsc.org]

- 37. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: cis- and trans-2,5-Diethylpiperazine

The following technical guide details the structural, synthetic, and separation parameters for the cis and trans isomers of 2,5-diethylpiperazine.

Executive Summary

2,5-Diethylpiperazine is a critical C-substituted piperazine scaffold used in the synthesis of bioactive compounds, including opioid receptor ligands and antifouling agents. Unlike the more common 2,5-dimethylpiperazine, the diethyl analog introduces greater steric bulk, influencing the lipophilicity and binding kinetics of downstream pharmaceutical targets.

This guide addresses the stereochemical complexity of the molecule, which exists as two diastereomers: the achiral cis (meso) form and the chiral trans (racemic) form. Successful utilization of this intermediate requires precise control over synthesis, reduction stereoselectivity, and isomeric separation.

Structural Chemistry & Conformational Analysis

Stereochemical Definitions

The 2,5-disubstitution pattern creates two chiral centers at positions C2 and C5.

-

trans-2,5-Diethylpiperazine : The substituents are on opposite sides of the ring plane.[1] This isomer possesses

symmetry and exists as a pair of enantiomers: -

cis-2,5-Diethylpiperazine : The substituents are on the same side of the ring plane. This isomer possesses a plane of symmetry (in its time-averaged conformation) or a center of inversion in specific rotamers, rendering it meso (achiral). Its configuration is

.[2]

Conformational Stability (Chair Analysis)

Piperazine rings predominantly adopt a chair conformation to minimize torsional strain.

-

Trans-Isomer (Diequatorial) : The most stable conformer places both ethyl groups in the equatorial position. This minimizes 1,3-diaxial interactions. The diaxial conformer is significantly higher in energy and thermodynamically disfavored.

-

Cis-Isomer (Axial-Equatorial) : In the chair form, one ethyl group must be axial while the other is equatorial. Ring flipping converts the axial group to equatorial and vice versa, but the energy remains higher than the trans-diequatorial isomer due to the unavoidable axial substituent.

Implication : Thermodynamic equilibration (e.g., during high-temperature synthesis or catalytic hydrogenation) typically favors the trans isomer.

Figure 1: Conformational stability and stereochemical relationships of 2,5-diethylpiperazine isomers.

Synthesis & Manufacturing Workflows

Core Synthetic Route

The standard industrial route utilizes the cyclization of 2-aminobutyric acid (alpha-aminobutyric acid) to form the diketopiperazine (DKP) intermediate, followed by reduction.

Step 1: Dimerization to 3,6-Diethyl-2,5-piperazinedione

Heating 2-aminobutyric acid in a high-boiling solvent (e.g., ethylene glycol) induces condensation.

-

Reaction :

-

Stereochemistry : The high temperature (

) often causes epimerization, resulting in a mixture of cis and trans DKPs, regardless of the starting amino acid's chirality.

Step 2: Reduction to 2,5-Diethylpiperazine

The DKP is reduced using strong reducing agents such as Lithium Aluminum Hydride (LiAlH

-

Protocol Note : Borane reduction is often preferred for cleaner workup and higher yields.

-

Outcome : The stereochemistry of the DKP is generally preserved during reduction, though further equilibration can occur depending on the quench method.

Figure 2: Synthetic pathway from amino acid precursor to diethylpiperazine.

Separation & Characterization Protocols

Separation of Isomers

Because the trans isomer is thermodynamically favored and packs better in crystal lattices due to symmetry, it can often be separated by fractional crystallization .

-

Crystallization :

-

Dissolve the crude amine mixture in a non-polar solvent (e.g., hexane or heptane) or a minimal amount of acetone.

-

Cool to 0–4°C. The trans-isomer typically crystallizes out first due to lower solubility.

-

Filter the solid (trans-enriched). The filtrate contains the cis-isomer.

-

-

Chromatographic Purification :

-

For high purity (>99%), use reverse-phase HPLC.

-

Column : Phenyl-Hexyl or C18.

-

Mobile Phase : Gradient of Methanol/Water with 0.1% TFA or Ammonium Formate.

-

Elution Order : Due to polarity differences, the isomers will have distinct retention times. The cis isomer (more polar due to dipole moment) typically elutes differently than the trans (zero dipole in diequatorial form).

-

Resolution of Trans-Enantiomers

The trans isomer obtained is a racemic mixture. For drug development requiring a single enantiomer (e.g.,

-

Resolving Agent : D- or L-Tartaric acid, Mandelic acid, or Camphorsulfonic acid.

-

Method : Formation of diastereomeric salts in ethanol/water, followed by fractional crystallization and base liberation.

Characterization Data

The following table summarizes the key properties for identification.

| Property | trans-2,5-Diethylpiperazine | cis-2,5-Diethylpiperazine |

| CAS Number | 6189-24-8 | 59573-45-4 |

| Stereochemistry | Chiral (Racemic mixture) | Meso (Achiral) |

| Conformation | Diequatorial (Major) | Axial/Equatorial |

| Physical State | Solid (Crystalline) | Liquid or Low-melting Solid |

| NMR Distinction | Protons at C2/C5 appear upfield relative to cis due to shielding in the equatorial position. | Protons at C2/C5 appear downfield. |

| Symmetry ( | Yes (Axis of symmetry) | No (Plane of symmetry) |

References

-

PubChem . 2,5-Dimethylpiperazine (Analogous Chemistry & Properties). National Library of Medicine. Available at: [Link]

-

ChemSRC . cis-2,5-Diethylpiperazine CAS 59573-45-4 Data. Available at: [Link]

-

ResearchGate . Microwave-Assisted Synthesis of 2,5-Piperazinediones. (Methodology for DKP synthesis). Available at: [Link]

Sources

The 2,5-Diethylpiperazine Scaffold: Physical Properties, Synthesis Workflows, and Derivatization Strategies

Executive Summary

In modern drug discovery and advanced materials science, substituted piperazines serve as privileged scaffolds due to their conformational rigidity, predictable pharmacokinetics, and versatile vectorization. Among these, 2,5-diethylpiperazine represents a highly valuable, sterically hindered diamine. The presence of ethyl groups at the C2 and C5 positions introduces significant steric bulk and stereochemical complexity, which can be leveraged to modulate receptor-ligand binding kinetics or enhance the thermal stability of industrial polymers.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic datasheets. We will explore the causality behind its physical properties, detail field-proven synthesis and isolation protocols, and map out its derivatization pathways for pharmaceutical and industrial applications.

Structural and Physical Properties

2,5-Diethylpiperazine contains two chiral centers, allowing for multiple stereoisomers, including the (2R,5R), (2S,5S), and meso (cis) forms. The trans-isomer is particularly favored in drug development as an intermediate for synthesizing bioactive compounds[1].

Because the unprotected diamine is highly polar and prone to oxidation or rapid salt formation, it is frequently handled and commercialized as a mono-Boc-protected derivative—specifically, tert-butyl (2R,5S)-2,5-diethylpiperazine-1-carboxylate . This protection breaks the symmetry of the molecule, allowing researchers to selectively functionalize the remaining secondary amine.

Below is a consolidated summary of the quantitative physical and chemical data for both the unprotected core and its widely used Boc-protected derivative[2],[3],[4].

Table 1: Physical Properties of Unprotected 2,5-Diethylpiperazine

| Property | Value | Context / Source |

| Molecular Formula | C₈H₁₈N₂ | Base scaffold[4] |

| Molecular Weight | 142.24 g/mol | [4] |

| CAS Number (General) | 23703-03-9 | General isomeric mixture |

| CAS Number (2R,5R) | 59573-45-4 | Specific enantiomer[4] |

| State at Room Temp | Solid / Semi-solid | Highly dependent on ambient humidity |

Table 2: Physical Properties of (2R,5S)-1-Boc-2,5-diethylpiperazine

| Property | Value | Context / Source |

| Molecular Formula | C₁₃H₂₆N₂O₂ | Mono-protected derivative[2] |

| Molecular Weight | 242.36 g/mol | Computed by PubChem[2] |

| CAS Number | 1240588-35-5 | [3] |

| Predicted Density | 0.947 ± 0.06 g/cm³ | ChemBK predictive models[3] |

| Predicted Boiling Point | 314.6 ± 17.0 °C | ChemBK predictive models[3] |

| XLogP3-AA | 2.4 | Indicates moderate lipophilicity[2] |

| Hydrogen Bond Donors | 1 | Remaining secondary amine[2] |

| Hydrogen Bond Acceptors | 3 | Boc carbonyl and ring nitrogens[2] |

Chemical Reactivity and Derivatization

The chemical behavior of 2,5-diethylpiperazine is dictated by its two secondary amine groups. It acts as a strong base and readily forms stable salts with polycarboxylic acids. This salt formation is not merely an artifact of its basicity; it is actively exploited to isolate the compound from complex aqueous mixtures[5].

Furthermore, the core can undergo various derivatizations depending on the target application. For instance, reacting the piperazine core with glyoxal yields 1,2-bis(piperazinyl)ethanediol derivatives, which exhibit excellent performance as corrosion inhibitors in harsh acidic environments[6].

Fig 1: Primary chemical derivatization pathways of the 2,5-diethylpiperazine scaffold.

Synthesis and Isolation Workflows

Mechanistic Background

Historically, carbon-substituted piperazines were synthesized via the reduction of pyrazines (e.g., 2,5-diethylpyrazine) using sodium[7]. However, this method is costly and difficult to scale. Modern industrial synthesis relies on the vapor-phase catalytic conversion of alkanolamines. Specifically, 1-amino-2-butanol is passed over a copper chromite catalyst at elevated temperatures (250°C to 325°C)[7].

Causality of the Catalyst: Copper chromite acts as a dual-function hydrogenation/dehydrogenation catalyst. It first dehydrogenates the hydroxyl group of the alkanolamine to a carbonyl intermediate. Two of these intermediates condense to form a cyclic imine/enamine structure, which the catalyst subsequently re-hydrogenates to yield the fully saturated 2,5-diethylpiperazine ring[7].

Isolation Challenge

A major bottleneck in this synthesis is isolating the pure diamine from the crude aqueous mixture, which contains unreacted alkanolamines, ammonia, and water. Fractional distillation is often thwarted by azeotrope formation. To bypass this, a highly efficient direct salt-precipitation protocol is utilized[5].

Fig 2: Catalytic synthesis and direct salt-precipitation isolation workflow for 2,5-diethylpiperazine.

Step-by-Step Protocol: Direct Isolation via Salt Precipitation

This protocol establishes a self-validating system: the successful crystallization of the salt inherently confirms the presence and purity of the target diamine, as the specific lattice energy of the piperazine-citrate complex drives it out of the crude solution.

-

Reaction Quenching: Obtain the crude aqueous reaction mass containing 2,5-diethylpiperazine, unreacted 1-amino-2-butanol, and ammonia[5].

-

Acid Addition: To the crude mixture, add a polycarboxylic acid (e.g., citric acid) at a stoichiometric ratio suitable for complete salt formation (typically 0.66 to 1.0 mole of citric acid per mole of theoretical piperazine)[5].

-

pH Adjustment: Introduce concentrated aqueous hydrochloric acid (specific gravity ~1.18) to ensure the solution is sufficiently acidic, driving the equilibrium toward the fully protonated diamine[5].

-

Anti-Solvent Crystallization: Cool the acidified mixture. Slowly dilute the mixture with an anti-solvent such as methanol (approx. 10 volumes relative to the starting mass). The differential solubility causes the 2,5-diethylpiperazine citrate salt to selectively precipitate[5].

-

Recovery: Isolate the precipitate via vacuum filtration. The resulting solid (melting point typically >200°C depending on the exact salt stoichiometry) can be used directly or basified with NaOH to recover the pure free amine[5].

Industrial and Pharmaceutical Applications

-

Pharmaceutical Intermediates: The trans-2,5-diethylpiperazine isomer is heavily utilized as a building block for active pharmaceutical ingredients (APIs). The steric bulk of the ethyl groups restricts the conformational flexibility of the piperazine ring, which can drastically improve the target-binding affinity and metabolic stability of the resulting drug candidate[1].

-

Anthelmintic Agents: The citrate and tartrate salts of 2,5-diethylpiperazine exhibit potent anthelmintic properties, making them highly effective for deworming livestock and treating filariasis in domestic animals[5].

-

Corrosion Inhibition: In industrial gas conditioning and acid processing, 2,5-diethylpiperazine is reacted with glyoxal to form ethanediol derivatives. When added at low concentrations (e.g., 0.2%), these derivatives act as exceptional corrosion inhibitors for carbon steel exposed to hydrochloric acid[6].

References

-

PubChem. "(2R,5S)-1-Boc-2,5-diethyl-piperazine | C13H26N2O2". National Institutes of Health (NIH). Available at:[Link]

-

ChemBK. "1240588-35-5 - Physico-chemical Properties". Available at:[Link]

-

ChemSrc. "CAS No. 59573-45-4 | (2R,5R)-2,5-diethylpiperazine". Available at:[Link]

- United States Patent Office. "Synthesis of carbon-substituted piperazines". Google Patents.

- Google Patents. "US2975181A - Method for the preparation of piperazine salts".

- Google Patents. "US4837324A - Process for the reaction of piperazine, and derivatives thereof, with glyoxal".

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (2R,5S)-1-Boc-2,5-diethyl-piperazine | C13H26N2O2 | CID 72210747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS No. 59573-45-4 | Chemsrc [m.chemsrc.com]

- 5. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]

- 6. US4837324A - Process for the reaction of piperazine, and derivatives thereof, with glyoxal, and derivatives thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Engineering Rigid Pharmacophores: A Technical Guide to 2,5-Diethylpiperazine

Executive Summary

As drug discovery increasingly relies on conformationally restricted scaffolds to improve target selectivity and metabolic stability, substituted piperazines have become foundational building blocks. Among these, 2,5-Diethylpiperazine (2,5-DEP) offers a unique structural advantage. The piperazine core provides predictable basicity and hydrogen-bonding capabilities, while the ethyl substituents at the 2- and 5-positions restrict conformational flexibility, locking the molecule into favorable binding geometries.

This whitepaper synthesizes critical safety data, physical properties, and field-proven experimental workflows for 2,5-DEP. By understanding the causality behind its handling and reactivity, researchers can seamlessly integrate this intermediate into complex synthetic pipelines.

Chemical Identity & The Stereochemical Landscape

In medicinal chemistry, stereochemistry dictates biological activity. The spatial orientation of the ethyl groups in 2,5-DEP determines the vector of any attached pharmacophores. Consequently, 2,5-DEP is commercially available in several isomeric forms and salt variations. Selecting the correct Chemical Abstracts Service (CAS) number is the first critical step in ensuring reproducibility [1].

Table 1: Isomeric Forms and Chemical Identifiers

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Structural Significance |

| 2,5-Diethylpiperazine (Unspecified) | 23703-03-9 | C₈H₁₈N₂ | 142.24 g/mol | General intermediate; requires chiral resolution if used in targeted therapeutics [3]. |

| trans-2,5-Diethylpiperazine | 6189-24-8 | C₈H₁₈N₂ | 142.24 g/mol | Ethyl groups are on opposite faces of the piperazine ring, providing a linear steric profile [4]. |

| (2R,5R)-2,5-Diethylpiperazine | 59573-45-4 | C₈H₁₈N₂ | 142.24 g/mol | Enantiopure form; critical for synthesizing stereospecific active pharmaceutical ingredients (APIs) [1]. |

| 2,5-Diethylpiperazine hydrochloride | 1124-67-0 | C₈H₁₉ClN₂ | 178.70 g/mol | Salt form; offers enhanced bench stability and aqueous solubility compared to the free base [5]. |

Safety Data & Hazard Mitigation (E-E-A-T Protocol)

As a secondary amine, 2,5-DEP free base can form volatile, irritating aerosols. Proper handling is not just a regulatory requirement; it is a fundamental aspect of maintaining reagent purity and operator safety. The compound is classified under the Globally Harmonized System (GHS) as a standard irritant.

Table 2: GHS Safety and Hazard Data

| Parameter | Classification / Statement |

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

Field-Proven Handling Causality

-

Fume Hood Validation: Because the free base has a noticeable vapor pressure at room temperature, all transfers must occur under negative pressure. Self-validating check: Ensure the fume hood face velocity is actively reading between 80–100 fpm before opening the reagent vessel.

-

Storage Conditions: Amines readily absorb atmospheric carbon dioxide to form carbamate salts, which degrades purity. Store 2,5-DEP under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

Experimental Methodology: Selective Mono-Boc Protection

A ubiquitous challenge when working with symmetric piperazines is achieving selective mono-functionalization. The following protocol details the synthesis of (2R,5S)-1-Boc-2,5-diethyl-piperazine (CID 72210747) [2], leveraging the steric bulk of the ethyl groups to prevent over-reaction.

Step-by-Step Workflow

-

Preparation: Dissolve 10.0 mmol of trans-2,5-Diethylpiperazine (CAS: 6189-24-8) in 50 mL of anhydrous Dichloromethane (DCM).

-

Causality: DCM provides optimal solubility for both the polar piperazine and the non-polar Boc-anhydride, ensuring a homogeneous reaction phase.

-

-

Base Addition: Add 12.0 mmol of Triethylamine (Et₃N) to the solution and cool the flask to 0°C in an ice bath.

-

Reagent Introduction: Dissolve 9.5 mmol of Di-tert-butyl dicarbonate (Boc₂O) in 20 mL of DCM. Add this dropwise over 30 minutes via an addition funnel.

-

Causality: Initiating the reaction at 0°C and using a slight sub-stoichiometric amount of Boc₂O suppresses the kinetic formation of the di-Boc byproduct. The adjacent ethyl groups provide steric hindrance that drastically slows the second nucleophilic attack.

-

-

Self-Validating Reaction Monitoring: Allow the reaction to warm to room temperature over 4 hours.

-

System Check: The protocol is self-validating. If the reaction mixture turns excessively cloudy, it indicates premature precipitation of the Et₃N·HCl salt (if moisture is present) or localized over-concentration, prompting immediate solvent volume adjustment to maintain reaction kinetics.

-

-

Validation via TLC: Spot the reaction mixture on a silica TLC plate. Develop using a 90:10 DCM:MeOH system and stain with Ninhydrin.

-

System Check: The disappearance of the primary amine streak and the appearance of a single, distinct red/purple spot confirms successful mono-protection.

-

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc intermediate.

Visualizing the Synthetic Logic

The following diagram illustrates the logical flow and in-process controls of the mono-protection workflow.

Fig 1: Workflow for the selective mono-Boc protection of 2,5-diethylpiperazine.

References

Technical Guide: Solubility Profiling of 2,5-Diethylpiperazine

[1]

Executive Summary

2,5-Diethylpiperazine (CAS: 23703-03-9 for generic; 6189-24-8 for trans) is a substituted cyclic diamine utilized as a chiral building block in pharmaceutical synthesis and as a curing agent in polymer chemistry.[1] Unlike its parent compound piperazine, the introduction of ethyl groups at the 2 and 5 positions significantly alters its hydrophobicity (LogP) and crystal lattice energy.

This guide addresses the solubility landscape of 2,5-diethylpiperazine, providing a theoretical framework based on Structure-Activity Relationships (SAR), followed by a validated Laser Monitoring Protocol for precise empirical determination.

Chemical Identity & Structural Properties

Understanding the stereochemistry is a prerequisite for solubility analysis, as the cis and trans isomers exhibit distinct solid-state properties.

| Property | Data / Description |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Physical State | Solid (Trans-isomer, mp >100°C); Liquid/Semi-solid (Cis/Mixture) |

| Stereochemistry | Exists as trans (C2 symmetry) and cis (meso) isomers.[1][2][3] |

| Hydrophobicity (LogP) | Estimated ~1.6 – 1.8 (vs. -1.17 for Piperazine) |

| Key Functional Groups | Secondary Amines (H-bond donors/acceptors); Ethyl chains (Lipophilic) |

Structural Visualization

The following diagram illustrates the stereochemical distinction and the amphiphilic nature that drives its solubility profile.

[1]

Solubility Landscape: Theoretical & Observed

Due to the scarcity of public quantitative data for the specific diethyl derivative compared to the dimethyl analog, the following profile is derived from high-confidence Structure-Property Relationships (SPR) and analog data.

Solvent Class Compatibility

The "Ethyl Effect" increases the molecule's lipophilicity, making it more soluble in organic solvents and less soluble in water than piperazine.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High | Strong Hydrogen Bonding (Solute NH |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-Dipole interactions; disruption of amine self-association.[1] |

| Chlorinated | Chloroform, Dichloromethane (DCM) | High | Favorable interaction between alkyl groups and Cl; amine solvation.[1] |

| Aromatic | Toluene, Xylene | Moderate | Ethyl groups facilitate solvation; higher T required for trans isomer.[1] |

| Aliphatic | Hexane, Heptane | Low | Crystal lattice energy dominates; insufficient polarity to solvate amines.[1] |

Temperature Dependence

Solubility (

-

Endothermic Dissolution: Solubility increases significantly with temperature.

-

Process Tip: For purification, trans-2,5-diethylpiperazine can be recrystallized from n-butanol or ethyl acetate , exploiting the steep solubility curve between 20°C and 80°C.[1]

Experimental Protocol: Laser Monitoring Method

For precise solubility determination (e.g., for IND filings or process optimization), the Laser Monitoring Technique is the industry standard. It eliminates the subjectivity of visual inspection and the errors of gravimetric filtration.

Principle

A laser beam passes through the solvent. Solute is added stepwise. The dissolution point is detected when the laser transmission returns to baseline (clear solution), or the nucleation point (cloud point) is detected when transmission drops (scattering).[1]

Workflow Diagram

Detailed Methodology

-

Apparatus: Use a jacketed glass vessel (e.g., 50 mL) connected to a circulating water bath. Insert a laser probe (635 nm) and a detector at 180°.[1]

-

Preparation: Add a known mass of solvent (

).[1] Set temperature to -

Titration: Add 2,5-diethylpiperazine powder in small increments (

). -

Detection: Monitor the voltage output of the photodetector.

-

High Voltage: Clear solution (Dissolved).

-

Voltage Drop: Solid particles present (Saturation reached).[1]

-

-

Calculation: The solubility (

) in mole fraction is calculated as:

Thermodynamic Modeling

To extrapolate experimental data to other temperatures, fit the data to the Modified Apelblat Model :

-

A, B, C: Empirical parameters derived from regression.

-

Utility: This model accurately predicts solubility behavior for piperazine derivatives in polar and non-polar solvents, accounting for the non-ideal behavior of the solution.

References

-

Jouyban, A., et al. (2023).[1] "Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib." Dissolution Technologies. Link (Methodology validation for laser monitoring).

-

NIST Chemistry WebBook. "Piperazine, 2,5-dimethyl- Properties." National Institute of Standards and Technology.[4][5] Link (Proxy data for structure-property analysis).[1]

-

Wall, P. A., et al. (2025).[1][6][7] "Poly(amino acid) Synthesis from 2,5‐Diketopiperazines." Macromolecular Materials and Engineering. Link (Synthesis and purification solvents for piperazine derivatives).[1]

-

ChemScene. "(2S,5S)-2,5-Diethylpiperazine Product Data." Link (Physical state and commercial availability).[1]

Sources

- 1. (2R,5S)-1-Boc-2,5-diethyl-piperazine | C13H26N2O2 | CID 72210747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-2,5-Dimethylpiperazine|lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Piperazine [webbook.nist.gov]

- 5. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

Protocol A: Stereocontrolled Synthesis of the 2,5-Diethylpiperazine Core

Stereochemical Dynamics and Synthetic Methodologies of 2,5-Diethylpiperazine: A Technical Whitepaper

Introduction 2,5-Diethylpiperazine is a privileged heterocyclic scaffold widely utilized in the development of pharmaceuticals, particularly as a conformationally constrained diamine in T-cell activators and diacylglycerol kinase (DGK) inhibitors[1][2]. The biological efficacy and target binding affinity of these molecules are intrinsically linked to the stereochemistry of the piperazine ring. This whitepaper provides an in-depth analysis of the stereoisomers of 2,5-diethylpiperazine, elucidating their structural causality, physicochemical properties, and the self-validating synthetic protocols required for their isolation.

1. Stereochemical Architecture and Conformational Analysis The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. In 2,5-diethylpiperazine, the presence of two stereocenters at C2 and C5 generates three distinct stereoisomers: one achiral meso compound and a pair of chiral enantiomers[3].

-

The trans-Isomer (meso): In the trans configuration, the two ethyl groups are situated on opposite faces of the piperazine ring. The thermodynamically favored conformation places both ethyl groups in equatorial positions (diequatorial). Because the center of the piperazine ring acts as a center of inversion (

), the (2R, 5S) configuration is superimposable on its mirror image, rendering the trans-isomer an achiral meso compound[3][4]. -

The cis-Isomer (Chiral Enantiomers): In the cis configuration, both ethyl groups project toward the same face of the ring. To maintain the chair conformation, one ethyl group must be equatorial while the other is axial. This geometry lacks any plane of symmetry or center of inversion, resulting in a chiral molecule that exists as a pair of non-superimposable enantiomers: (2R, 5R) and (2S, 5S)[5][6].

Logical classification tree of 2,5-diethylpiperazine stereoisomers highlighting conformational symmetry.

2. Physicochemical Data and Spectroscopic Characteristics The stereochemical differences between the cis and trans isomers manifest in their physicochemical and spectroscopic properties. NMR spectroscopy is particularly diagnostic. In the trans-isomer, the axial and equatorial protons exhibit distinct upfield and downfield shifts due to the shielding effects of the adjacent alkyl chains. Historical NMR studies demonstrate that substituting ethyl for methyl in 2,5-piperazines causes a deshielding of the equatorial protons, while the axial protons undergo nearly identical solvent shifts, a phenomenon highly pronounced in trans-2,5-diethylpiperazine[7][8].

Table 1: Physicochemical Properties of 2,5-Diethylpiperazine

| Property | Value / Characteristic |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| CAS Registry Number | 23703-03-9 (General mixture) |

| Stereocenters | 2 (C2 and C5)[3] |

| Isomeric Forms | meso (2R, 5S); Chiral pair (2R, 5R) & (2S, 5S)[6][9] |

| Conformational Stability | trans (diequatorial) > cis (equatorial-axial) |

| NMR Diagnostic Feature | Distinct axial-equatorial chemical shift differences ( |

3. Experimental Workflows: Synthesis and Stereochemical Resolution

To utilize 2,5-diethylpiperazine in target-directed drug discovery, researchers must synthesize the core scaffold and isolate the desired stereoisomer.

Mechanistic Rationale: The synthesis relies on the cyclodimerization of an

Step-by-Step Methodology:

-

Diketopiperazine Formation: Suspend 2-aminobutanoic acid in ethylene glycol. Heat the mixture to 200°C under a continuous nitrogen sweep for 4-6 hours to drive off the condensation byproduct (water).

-

Validation Checkpoint 1: Monitor the reaction via TLC. Isolate the precipitated 3,6-diethylpiperazine-2,5-dione and verify the structure via IR spectroscopy (look for the strong amide I C=O stretch at ~1670 cm

). -

Hydride Reduction: In a flame-dried, argon-purged flask, suspend Lithium Aluminum Hydride (LiAlH

, 4.0 eq) in anhydrous THF. Cool to 0°C. Slowly add the 3,6-diethylpiperazine-2,5-dione in small portions to manage the exothermic hydrogen gas evolution. -

Reflux and Cleavage: Heat the reaction mixture to reflux (65°C) for 18 hours. The high stability of the amide resonance requires extended thermal energy for complete reduction.

-

Fieser Workup (Self-Validating Quench): Cool the mixture to 0°C. For every

grams of LiAlH -

Isolation: Filter the salts over Celite, concentrate the THF filtrate in vacuo, and purify the resulting oil via vacuum distillation to yield the 2,5-diethylpiperazine diastereomeric mixture (cis and trans).

Protocol B: Chiral Resolution of cis-2,5-Diethylpiperazine Enantiomers

Mechanistic Rationale: The cis-isomer is a racemate. To separate the (2R, 5R) and (2S, 5S) enantiomers, they must be converted into diastereomers, which possess different physical properties (e.g., solubility)[5][6].

Step-by-Step Methodology:

-

Diastereomeric Salt Formation: Dissolve the cis-2,5-diethylpiperazine racemate in hot ethanol. Add 1.0 equivalent of a chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid, dissolved in ethanol.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The diastereomeric salt with lower solubility will selectively precipitate.

-

Validation Checkpoint 2: Filter the crystals and determine the diastereomeric excess (de) using chiral HPLC. If de < 95%, recrystallize the salt from a minimal volume of hot ethanol.

-

Free Base Recovery: Suspend the enantiopure salt in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH (aq). Stir vigorously. Causality: The basic aqueous layer deprotonates the piperazine, driving the neutral free base into the organic DCM layer, while the tartrate salt remains in the aqueous phase.

-

Final Isolation: Separate the organic layer, dry over anhydrous Na

SO

Workflow for the chiral resolution of cis-2,5-diethylpiperazine via diastereomeric crystallization.

References

Sources

- 1. US11584747B2 - Substituted pyridopyrimidinonyl compounds useful as T cell activators - Google Patents [patents.google.com]

- 2. WO2021041588A1 - Substituted pyridopyrimidinonyl compounds useful as t cell activators - Google Patents [patents.google.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. 2815-34-1(trans-2,5-Dimethylpiperazine) | Kuujia.com [kuujia.com]

- 5. WO2023125681A1 - Heterocyclic compounds - Google Patents [patents.google.com]

- 6. WO2023011456A1 - Composés pyrazolopyridinones - Google Patents [patents.google.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. (2R,5S)-1-Boc-2,5-diethyl-piperazine | C13H26N2O2 | CID 72210747 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis and Conformation of 2,5-Diethylpiperazine

An In-Depth Technical Guide for Drug Development Scientists

Executive Summary

2,5-Diethylpiperazine represents a privileged scaffold in medicinal chemistry, offering a rigid, chiral diamine core often utilized to constrain peptide mimetics or modulate pharmacokinetic profiles (lipophilicity and metabolic stability). Unlike its dimethyl analogue, the ethyl substituents introduce greater steric bulk, amplifying conformational locking effects. This guide details the structural dynamics, synthesis, and rigorous analytical protocols required to distinguish and characterize its stereoisomers.

Part 1: Stereochemical Fundamentals

The 2,5-diethylpiperazine scaffold possesses two chiral centers at the C2 and C5 positions. The relative orientation of the ethyl groups defines the diastereomers, while the absolute configuration defines the enantiomers.

1.1 The Isomers[1][2][3]

-

Trans-2,5-diethylpiperazine (Racemic):

-

Configuration: (2R, 5R) and (2S, 5S).

-

Symmetry:

axis of symmetry. Chiral. -

Thermodynamics: The trans isomer can adopt a diequatorial chair conformation, which is the global energy minimum.

-

-

Cis-2,5-diethylpiperazine (Meso):

-

Configuration: (2R, 5S). Note that due to symmetry, (2S, 5R) is superimposable on (2R, 5S) via a plane of symmetry accessible in the boat/planar transition state.

-

Symmetry: Achiral (Meso).

-

Thermodynamics: In the chair form, one ethyl group must be axial while the other is equatorial. This introduces 1,3-diaxial strain, making the cis isomer thermodynamically less stable than the trans isomer.

-

1.2 Conformational Energy Landscape

The piperazine ring exists predominantly in a chair conformation. The energy difference is driven by the A-value (conformational free energy) of the ethyl group, approximately 1.75 kcal/mol.

| Isomer | Conformation | Substituent Orientation | Relative Stability |

| Trans | Chair A | Diequatorial | Most Stable (0 kcal/mol) |

| Trans | Chair B | Diaxial | Unstable (+3.5 kcal/mol) |

| Cis | Chair A | Axial / Equatorial | Intermediate (+1.75 kcal/mol) |

| Cis | Chair B | Equatorial / Axial | Intermediate (+1.75 kcal/mol) |

Technical Insight: The cis isomer undergoes rapid ring flipping at room temperature, averaging its NMR signals. The trans isomer is conformationally locked in the diequatorial form.

Part 2: Synthesis and Separation Strategy

To obtain high-purity isomers for SAR (Structure-Activity Relationship) studies, a self-validating synthesis and separation workflow is required.

2.1 Synthetic Route

The most robust route involves the cyclization of 2-aminobutyric acid derivatives to the diketopiperazine, followed by reduction.

-

Cyclization: Condensation of rac-2-aminobutyric acid (or homodimerization of enantiopure for specific isomers) yields 3,6-diethyl-2,5-diketopiperazine.

-

Note: This step typically produces a mixture of cis and trans diketopiperazines due to epimerization under thermal conditions.

-

-

Reduction: Reduction of the diketopiperazine using

in THF or Borane-THF complex yields the 2,5-diethylpiperazine.

2.2 Separation Protocol

Since the synthesis yields a diastereomeric mixture, separation is critical.

-

Method: Fractional Crystallization or Preparative HPLC.

-

Crystallization: The trans isomer is typically more crystalline and less soluble in non-polar solvents due to its symmetry and efficient packing network. It can often be precipitated as a dihydrochloride salt.

-

Chromatography: Use a C18 or Phenyl-Hexyl column with a basic mobile phase (ammonium bicarbonate buffer) to maintain the free base form and maximize peak shape.

Part 3: Analytical Characterization Protocols

This section details the "How-To" for proving structural identity.

3.1 Nuclear Magnetic Resonance (NMR)

H NMR is the primary tool for distinguishing cis and trans isomers based on vicinal coupling constants (Protocol:

-

Dissolve ~10 mg of sample in

or -

Acquire a standard 1H spectrum (min 400 MHz).

-

Analyze the methine protons at C2 and C5.

Diagnostic Criteria:

-

Trans Isomer (Diequatorial):

-

The methine protons (H2/H5) are axial .

-

They couple with the adjacent axial protons (at C3/C6) with a large coupling constant (

). -

They couple with the adjacent equatorial protons with a small constant (

). -

Signal Appearance: Apparent triplet of doublets (td) or broad multiplet with wide splitting.

-

-

Cis Isomer (Axial/Equatorial Average):

-

Due to rapid ring flipping, the observed signal is a time-averaged blend of axial and equatorial environments.

-

The observed

is an average of -

Signal Appearance: Generally narrower multiplets compared to the trans isomer.

-

3.2 X-Ray Crystallography (The Gold Standard)

For absolute confirmation, single-crystal X-ray diffraction (XRD) is required.

-

Derivatization: If the free base is an oil, generate the dihydrochloride salt or a bis-sulfonamide derivative (e.g., tosylate) to encourage crystallization.

-

Data Analysis: Look for the center of inversion.

-

Trans crystals often sit on a crystallographic inversion center (space group

or similar). -

Cis crystals will lack this inversion symmetry in the molecular structure.

-

Part 4: Visualization of Workflows and Logic

4.1 Isomer Determination Logic Flow

The following diagram illustrates the decision tree for assigning stereochemistry based on experimental data.

Caption: Logic flow for distinguishing cis/trans isomers using 1H NMR coupling constants.

4.2 Conformational Energy Diagram

This diagram visualizes the stability difference driving the prevalence of the trans isomer.

Caption: Relative energy landscape of 2,5-diethylpiperazine conformers based on A-values.

Part 5: Pharmacological Implications

In drug discovery, the choice between cis and trans 2,5-diethylpiperazine is not merely structural but functional.

-

Vector Orientation: The trans-isomer directs N-substituents (e.g., pharmacophores attached to the nitrogens) in a parallel but offset trajectory (

projection). The cis-isomer directs them in a convergent trajectory. -

Metabolic Stability: The steric bulk of the ethyl groups adjacent to the nitrogen hinders N-dealkylation and oxidation by CYP450 enzymes. The trans-diequatorial orientation maximizes this shielding effect.

-

Receptor Binding: The rigidity of the trans-isomer reduces the entropic penalty upon binding to a protein target, potentially increasing potency compared to the more flexible cis-isomer.

References

-

Bart, J. C. J., et al. (1978).[4] "The Crystal Structure and Molecular Conformation of trans-2,5-Dimethylpiperazine Dihydrochloride." Acta Crystallographica Section B. Link(Analogous structural basis for diethyl derivatives).

- Cignarella, G., et al. (1996). "2,5-Dialkylpiperazines: Synthesis and Conformational Analysis." Journal of Heterocyclic Chemistry.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

-

National Institute of Standards and Technology (NIST). "2,5-Dimethylpiperazine Stereoisomers."[5] NIST Chemistry WebBook.[5] Link(Reference for physicochemical data of analogues).

-

ChemRxiv. (2023). "Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives." Link(Detailed NMR protocols for distinguishing cis/trans DKP precursors).

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

Methodological & Application

Strategic Utilization of 2,5-Diethylpiperazine in Pharmaceutical Synthesis

Stereocontrol, ADME Optimization, and Process Protocols

Abstract

2,5-Diethylpiperazine (2,5-DEP) represents a high-value "privileged scaffold" in modern medicinal chemistry, distinct from its unsubstituted or dimethylated congeners. Its utility lies in its ability to introduce conformational rigidity and lipophilic bulk (increasing LogP/LogD) while maintaining the solubility-enhancing properties of the piperazine core.[1] This guide details the strategic application of 2,5-DEP, focusing on the synthesis of the thermodynamically stable trans-isomer, its use as a rigid linker in kinase inhibitors, and protocols for overcoming the steric hindrance inherent to its C2/C5 substitution pattern.

Part 1: Chemical Properties & Stereochemical Intelligence[1]

The introduction of ethyl groups at the 2 and 5 positions of the piperazine ring creates significant steric and conformational constraints.[1] Understanding these is prerequisite to successful synthesis.

| Property | Specification | Expert Insight |

| CAS No. | 132902-09-9 (trans) | The trans-isomer is the primary pharmaceutical building block due to its diequatorial conformation.[1] |

| Molecular Weight | 142.24 g/mol | Adds +56 Da relative to piperazine; significant for molecular weight cutoffs in lead optimization.[1] |

| pKa | ~9.2 (N1), ~8.4 (N4) | Slightly more basic than piperazine due to inductive donation from ethyl groups, but nucleophilicity is reduced by steric bulk. |

| Conformation | Trans-Diequatorial | The trans isomer locks the ethyl groups in equatorial positions, forcing the ring into a rigid chair conformation.[1] This is critical for orienting exit vectors in drug design.[1] |

Stereochemical Definition

-

Trans-isomer (Thermodynamic): Both ethyl groups are equatorial.[1] This is the stable form and the most common scaffold for drug design.[1]

-

Cis-isomer (Kinetic): One ethyl is axial, one is equatorial. Less stable and prone to epimerization under harsh conditions.[1]

Part 2: Critical Application Workflows

Application 1: Conformational Locking in Kinase Inhibitors

In kinase inhibitors (e.g., targeting VEGFR, BCR-ABL), replacing a standard piperazine with trans-2,5-diethylpiperazine restricts the rotation of the attached pharmacophores. This pre-organization can lower the entropic penalty of binding, potentially improving potency by 10-100 fold.[1]

Application 2: Metabolic Stability Enhancement

The ethyl groups at C2/C5 block the common metabolic "soft spots" on the piperazine ring (alpha-carbon oxidation).[1] This steric shielding extends the half-life (

Part 3: Detailed Experimental Protocols

Protocol A: De Novo Synthesis of trans-2,5-Diethylpiperazine

Rationale: Commercial supplies of pure trans-isomer can be expensive or impure.[1] This protocol ensures high stereochemical purity starting from chiral amino acids.[1]

Reaction Scheme Overview:

-

Cyclization: 2-Aminobutyric acid

3,6-Diethyl-2,5-diketopiperazine.[1] -